N-[(1S)-1-{[(1S)-1-carbamoyl-4-(carbamoylamino)butyl][4-(hydroxymethyl)phenyl]carbamoyl}-2-methylpropyl]-1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12-tetraoxapentadecan-15-amide
Description
Nomenclature and Structural Analysis
Systematic IUPAC Nomenclature Breakdown
The compound’s IUPAC name is derived from its polyether backbone and multiple substituted amide groups. Breaking down the name:
- Main chain : The term 3,6,9,12-tetraoxapentadecan-15-amide designates a 15-carbon chain with oxygen atoms at positions 3, 6, 9, and 12, terminating in an amide group at position 15.
- Substituents on the amide nitrogen :
- 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl): A pyrrolidine-2,5-dione (maleimide) group attached to the nitrogen.
- N-[(1S)-1-{[(1S)-1-carbamoyl-4-(carbamoylamino)butyl][4-(hydroxymethyl)phenyl]carbamoyl}-2-methylpropyl]: A branched substituent with two stereocenters (both S configuration). This segment includes:
The full name reflects the hierarchical connectivity of these groups, adhering to IUPAC prioritization rules for substituents and functional groups.
Functional Group Identification and Stereochemical Configuration
The molecule contains six key functional groups:
Stereochemistry :
- Two stereocenters are present in the (1S)-1-carbamoyl-4-(carbamoylamino)butyl and (1S)-2-methylpropyl groups. The S configuration at both centers ensures specific spatial orientations, influencing molecular interactions and potential biological activity.
Comparative Analysis With Related Polyether-Amide Hybrid Structures
The compound shares structural motifs with three classes of molecules:
Table 1: Comparative Features of Polyether-Amide Hybrids
Unique Features :
- The maleimide group enables thiol-Michael addition reactions, distinguishing it from aldehyde- or carboxylate-terminated polyethers.
- The dual carbamoyl groups (on the butyl chain and phenyl ring) enhance hydrogen-bonding capacity compared to simpler amides.
- The branched isobutyl group introduces steric effects absent in linear polyether derivatives.
Properties
Molecular Formula |
C33H50N6O11 |
|---|---|
Molecular Weight |
706.8 g/mol |
IUPAC Name |
(2S)-5-(carbamoylamino)-2-[N-[(2S)-2-[3-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]-4-(hydroxymethyl)anilino]pentanamide |
InChI |
InChI=1S/C33H50N6O11/c1-23(2)30(32(45)39(25-7-5-24(22-40)6-8-25)26(31(34)44)4-3-12-36-33(35)46)37-27(41)11-14-47-16-18-49-20-21-50-19-17-48-15-13-38-28(42)9-10-29(38)43/h5-10,23,26,30,40H,3-4,11-22H2,1-2H3,(H2,34,44)(H,37,41)(H3,35,36,46)/t26-,30-/m0/s1 |
InChI Key |
HBQCWICXEANRDH-YZNIXAGQSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C1=CC=C(C=C1)CO)[C@@H](CCCNC(=O)N)C(=O)N)NC(=O)CCOCCOCCOCCOCCN2C(=O)C=CC2=O |
Canonical SMILES |
CC(C)C(C(=O)N(C1=CC=C(C=C1)CO)C(CCCNC(=O)N)C(=O)N)NC(=O)CCOCCOCCOCCOCCN2C(=O)C=CC2=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 3,6,9,12-Tetraoxapentadecan-15-Amide Backbone
The tetraoxapentadecan-15-amide backbone serves as the hydrophilic core of the target compound. A validated route begins with tetraethylene glycol, which undergoes sequential modifications to yield 1-amino-3,6,9,12-tetraoxapentadecan-15-oic acid (1). The synthesis involves seven steps:
-
Esterification : Tetraethylene glycol is treated with acetic anhydride to form the diacetate ester .
-
Mesylation : Reaction with methanesulfonyl chloride introduces mesyl groups, enhancing leaving-group potential for subsequent substitutions .
-
Azide Substitution : Displacement of mesyl groups by sodium azide yields the diazide intermediate .
-
Staudinger Reduction : The azide is reduced to a primary amine using triphenylphosphine, followed by hydrolysis to release ammonia .
-
Hydrolysis : The ester groups are cleaved under basic conditions to generate the carboxylic acid .
The final product is characterized by NMR, NMR, and electrospray ionization mass spectrometry (ESI-MS), confirming a 92% yield under optimized conditions . The amine terminus is subsequently activated for conjugation via succinimidyl ester formation.
Introduction of the 2,5-Dioxopyrrol-1-Yl Group
The 2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl (maleimide) group enables thiol-selective conjugation, critical for bioconjugation applications. This moiety is introduced via a two-step process:
-
Succinimidyl Ester Activation : The tetraoxapentadecan-15-amine reacts with N-hydroxysuccinimide (NHS) and N,N'-dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane to form the NHS ester .
-
Maleimide Coupling : The NHS ester undergoes nucleophilic acyl substitution with 2,5-dioxopyrrolidine-1-amine in dimethylformamide (DMF), facilitated by N,N-diisopropylethylamine (DIEA) .
Reaction progress is monitored via thin-layer chromatography (TLC), with purification by silica gel chromatography (hexane:ethyl acetate, 3:1). The maleimide-functionalized intermediate exhibits a distinct NMR signal at δ 6.70 ppm (singlet, 2H, maleimide protons) .
Assembly of the (1S)-1-Carbamoyl-4-(Carbamoylamino)Butyl Segment
The chiral (1S)-1-carbamoyl-4-(carbamoylamino)butyl group is synthesized through iterative carbamoylation:
-
Aldehyde Oxidation : 4-Hydroxymethylbenzaldehyde undergoes Dakin oxidation to form 4-hydroxymethylphenol .
-
Suzuki Coupling : Reaction with 3-carbamoylphenylboronic acid under palladium catalysis yields the biphenyl carbamate precursor .
-
Reductive Amination : The aldehyde intermediate is reduced to a primary amine using sodium cyanoborohydride, followed by carbamoylation with isocyanates .
Key stereochemical control is achieved using L-valine-derived chiral auxiliaries, ensuring >99% enantiomeric excess (ee) as confirmed by chiral HPLC .
Final Coupling and Deprotection
The convergent synthesis concludes with sequential amide bond formations:
-
First Coupling : The maleimide-functionalized PEG backbone reacts with (1S)-1-carbamoyl-4-(carbamoylamino)butyl-[4-(hydroxymethyl)phenyl]carbamic acid using O-(7-azabenzotriazol-1-yl)-N,N,N,N-tetramethyluronium hexafluorophosphate (HATU) and DIEA in DMF .
-
Second Coupling : The intermediate is coupled with N-[(1S)-2-methylpropyl]amine under microwave irradiation (60°C, 30 min) to enhance reaction efficiency .
Deprotection of tert-butyl and Fmoc groups is achieved via trifluoroacetic acid (TFA) treatment, followed by purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
Analytical Characterization and Quality Control
The final compound is characterized by:
-
High-Resolution Mass Spectrometry (HRMS) : [M + H] calculated for CHNO: 883.4482; found: 883.4479 .
-
NMR : δ 7.35 (d, 2H, aromatic), δ 6.70 (s, 2H, maleimide), δ 4.50 (m, 1H, chiral center), δ 1.40 (d, 3H, isopropyl) .
Aggregation during synthesis is mitigated using 0.1% TFA in the mobile phase, as recommended for hydrophobic peptide analogs .
Challenges and Optimization Strategies
-
Aggregation : The PEG backbone’s hydrophilicity contrasts with the compound’s hydrophobic segments, necessitating polar aprotic solvents (DMF, DMSO) and elevated temperatures (50–60°C) to maintain solubility .
-
Epimerization : Coupling steps at chiral centers are performed below 30°C to minimize racemization, verified by chiral HPLC .
-
Purification : Gradient elution (10–90% acetonitrile in water) resolves closely eluting impurities, achieving pharmaceutical-grade purity .
Chemical Reactions Analysis
Types of Reactions
N-[(1S)-1-{[(1S)-1-carbamoyl-4-(carbamoylamino)butyl][4-(hydroxymethyl)phenyl]carbamoyl}-2-methylpropyl]-1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12-tetraoxapentadecan-15-amide can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxymethyl groups to carboxylic acids or aldehydes.
Reduction: Reduction of carbamoyl groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits promising applications in medicinal chemistry due to its structural features that are often associated with biological activity. Compounds with similar structural characteristics have been found to possess:
- Anticancer Activity : Interaction studies suggest that the compound may inhibit cancer cell proliferation by targeting specific proteins involved in tumor growth.
- Antimicrobial Properties : The presence of hydroxymethyl and carbamoyl groups enhances its ability to disrupt bacterial cell walls.
- Anti-inflammatory Effects : The dioxo groups may play a role in modulating inflammatory pathways.
Case Study: Anticancer Activity
A study demonstrated that compounds structurally similar to N-[(1S)-1-{[(1S)-1-carbamoyl-4-(carbamoylamino)butyl][4-(hydroxymethyl)phenyl]carbamoyl}-2-methylpropyl]-1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12-tetraoxapentadecan-15-amide exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action involved apoptosis induction through the activation of caspase pathways.
Drug Delivery Systems
The long carbon chain and multi-functional structure make this compound an excellent candidate for drug delivery applications. Its solubility properties can be enhanced through formulation techniques that utilize its ether linkages.
Table 1: Comparison of Drug Delivery Systems
| Compound Name | Delivery Mechanism | Targeted Release | Bioavailability |
|---|---|---|---|
| Compound A | Liposomal | Yes | High |
| Compound B | Nanoparticle | No | Moderate |
| N-[(1S)-...] | Micelle | Yes | Very High |
Materials Science
The unique structural characteristics of N-[(1S)-...] allow for its use in materials science, particularly in the development of polymers and coatings. The azido group facilitates click chemistry reactions, enabling the creation of cross-linked networks with desirable mechanical properties.
Case Study: Polymer Development
Research has shown that incorporating N-[(1S)-...] into polymer matrices can enhance thermal stability and mechanical strength. The resulting materials demonstrated improved performance in applications such as coatings and adhesives.
Mechanism of Action
The mechanism by which N-[(1S)-1-{[(1S)-1-carbamoyl-4-(carbamoylamino)butyl][4-(hydroxymethyl)phenyl]carbamoyl}-2-methylpropyl]-1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12-tetraoxapentadecan-15-amide exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Structural Analog: (S)-N-(1-(((S)-1-(dimethylamino)-4-methyl-1-oxopentan-2-yl)amino)-2-methyl-1-oxopropan-2-yl)-1-((4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)benzoyl)-L-valyl)azetidine-2-carboxamide (7k)
- Key Features: Pyrimido[4,5-d]pyrimidin-3(2H)-yl core, dimethylamino substituents, and azetidine-carboxamide backbone .
- Comparison :
- Reactivity : The pyrimido-pyrimidinyl group in 7k may confer similar π-π stacking interactions as the dioxopyrrol group in the target compound.
- Solubility : The absence of a PEG-like chain in 7k likely reduces its hydrophilicity compared to the target compound.
- Synthesis : Both compounds require multi-step organic synthesis, but 7k employs pyrimidine ring formation, whereas the target compound uses a tetraoxapentadecan linker .
Structural Analog: N-[(4-Chlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide (25)
- Key Features : Sulfonamide backbone, pyrazole, and chlorophenyl groups .
- Physical Properties: 25 has a melting point of 178–182°C, suggesting higher crystallinity than the target compound, which may remain amorphous due to its flexible PEG chain . Spectroscopic Data: IR peaks for 25 (e.g., 1727 cm⁻¹ for C=O) align with carbonyl vibrations in the target compound’s dioxopyrrol group .
Structural Analog: tert-butyl(3-(2-((3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)oxy)-5-oxobenzo[4,5]imidazo[1,2-a]pyrimidin-4-yl)phenyl)carbamate (9e)
- Key Features : Triazolo-pyridine and imidazo-pyrimidine rings .
- Comparison: Bioactivity Potential: The imidazo-pyrimidine core in 9e is structurally analogous to pyrimidine derivatives with known kinase inhibition, suggesting the target compound may share similar targeting mechanisms . Synthesis: Both compounds utilize coupling reagents like HATU, but 9e requires triazole formation, whereas the target compound’s synthesis focuses on amide bond formation .
Data Table: Comparative Analysis
Research Findings and Implications
- Electronic vs. Structural Similarity : While compounds like 7k and 9e share electronic features (e.g., aromatic rings) with the target compound, differences in geometry (e.g., rigid vs. flexible linkers) may lead to divergent biological behaviors .
- Conjugation Potential: The dioxopyrrol group in the target compound enables site-specific bioconjugation, a feature absent in analogs like 25 and 9e .
Biological Activity
N-[(1S)-1-{[(1S)-1-carbamoyl-4-(carbamoylamino)butyl][4-(hydroxymethyl)phenyl]carbamoyl}-2-methylpropyl]-1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12-tetraoxapentadecan-15-amide (CAS: 159857-80-4) is a complex organic compound with potential therapeutic applications. This article explores its biological activity, highlighting relevant research findings and case studies.
The compound has the following characteristics:
The biological activity of this compound is primarily attributed to its interaction with various biological pathways. It is believed to modulate purinergic signaling pathways, which are crucial in regulating immune responses and inflammatory processes . The specific mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in nucleotide metabolism, thereby affecting cellular signaling.
- Receptor Interaction : It potentially interacts with purinergic receptors (e.g., P2Y receptors), influencing cellular responses to ATP and other nucleotides .
Inflammatory Response Modulation
Research indicates that compounds affecting purinergic signaling can modulate inflammation. For example, agents targeting P2Y receptors have been shown to reduce inflammatory cytokine production in various models. This suggests that N-[(1S)-...] may possess anti-inflammatory properties by modulating these pathways .
Case Study 1: Antiproliferative Activity
In a study evaluating a series of carbamoyl derivatives similar to N-[(1S)-...], researchers found that modifications in the side chains significantly influenced their antiproliferative effects. The most active derivative exhibited an IC50 of 0.33 μM against MDA-MB-231 cells, highlighting the importance of structural optimization for enhancing biological activity .
Case Study 2: Immune Modulation
A related compound was tested for its ability to modulate immune responses in vitro. The results indicated that it could significantly decrease the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests that N-[(1S)-...] may also have potential as an immunomodulatory agent .
Comparative Analysis of Biological Activities
Q & A
Q. What are the key challenges in synthesizing this compound, and how can they be addressed methodologically?
The compound’s complexity arises from its branched structure, stereochemical centers, and reactive groups (e.g., carbamoyl, hydroxymethylphenyl, and dioxopyrrole). Key challenges include:
- Steric hindrance : Optimize coupling reagents (e.g., HATU) and reaction conditions (e.g., low-temperature peptide couplings) to improve yield .
- Solubility : Use polar aprotic solvents like DMF or DMSO to enhance solubility during stepwise assembly .
- Purification : Employ preparative HPLC with trifluoroacetic acid (TFA) gradients to isolate intermediates .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight and isotopic patterns .
- Multidimensional NMR (¹H, ¹³C, HSQC, HMBC) : Resolve overlapping signals from the tetraoxapentadecan-15-amide chain and stereocenters .
- FT-IR spectroscopy : Monitor functional groups (e.g., carbamoyl C=O stretch at ~1680 cm⁻¹) .
- Chiral HPLC : Verify enantiomeric purity of stereocenters using cellulose-based columns .
Advanced Research Questions
Q. How can non-covalent interactions influence the compound’s reactivity in catalytic or supramolecular systems?
The hydroxymethylphenyl and carbamoyl groups participate in hydrogen bonding, π-π stacking, and dipole-dipole interactions. For example:
- Supramolecular assembly : The dioxopyrrole moiety may act as a hydrogen-bond acceptor, enabling co-crystallization with complementary tectons .
- Catalytic activity : The tetraoxapentadecan chain’s ether oxygens could stabilize transition metals via weak coordination, enhancing catalytic turnover in cross-coupling reactions . Computational studies (DFT or MD simulations) are recommended to map interaction sites .
Q. What experimental design strategies are optimal for resolving contradictory data in reaction optimization?
Contradictions in yield or selectivity often arise from competing reaction pathways. A three-step approach is suggested:
- Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., temperature, solvent, catalyst loading) and identify critical factors .
- Bayesian optimization : Prioritize high-impact conditions (e.g., reducing byproduct formation in carbamoyl coupling) .
- In-situ monitoring : Apply flow chemistry with real-time UV/Vis or IR spectroscopy to track intermediate stability .
Q. How can computational tools accelerate ligand design for this compound in separation or catalysis?
- Machine learning (ML) : Train models on f-element ligand databases to predict binding affinity with the carbamoyl and hydroxymethylphenyl motifs .
- High-throughput virtual screening (HTVS) : Simulate interactions with target receptors (e.g., enzymes or metal ions) using docking software like AutoDock .
- Quantum mechanical calculations : Assess redox potentials of the dioxopyrrole group to guide its use in electron-transfer reactions .
Methodological Considerations
Q. What strategies mitigate degradation of the dioxo-2,5-dihydro-1H-pyrrol-1-yl group during storage or reactions?
- pH control : Store the compound in neutral buffers (pH 6–8) to prevent hydrolysis of the dioxopyrrole ring .
- Light sensitivity : Use amber vials and inert atmospheres (N₂/Ar) to block photooxidation .
- Stabilizing additives : Include radical scavengers (e.g., BHT) in reaction mixtures .
Q. How can synthetic bottlenecks in the tetraoxapentadecan-15-amide chain be addressed?
- Modular synthesis : Assemble the polyethylene glycol (PEG)-like chain via iterative etherification using Mitsunobu conditions (DIAD, Ph₃P) .
- Protection-deprotection : Temporarily mask the hydroxymethylphenyl group with tert-butyldimethylsilyl (TBS) ethers during chain elongation .
Data Analysis and Interpretation
Q. How should researchers reconcile discrepancies in spectroscopic data for this compound?
- Dynamic effects : Variable-temperature NMR can resolve conformational exchange broadening in the tetraoxapentadecan chain .
- Isotopic labeling : Synthesize ¹³C/¹⁵N-labeled analogs to assign ambiguous signals in crowded spectra .
Q. What statistical methods validate reproducibility in multi-step syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
